molecular formula C18H16N4O3 B12171872 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide

Cat. No.: B12171872
M. Wt: 336.3 g/mol
InChI Key: YXAODXLDXYHBNM-UHFFFAOYSA-N
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Description

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It is characterized by the presence of a pyridazinone core, which is known for its biological activity, and a methoxyphenyl group that can influence its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-(3-methoxyphenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl. Finally, the acetamide group is introduced through a reaction with pyridine-3-carboxylic acid and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes involved in inflammatory and cancer pathways. It targets enzymes such as cyclooxygenase and certain kinases, disrupting their normal function and leading to reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide apart is its unique combination of a methoxyphenyl group and a pyridazinone core, which together contribute to its distinct pharmacological profile. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C18H16N4O3/c1-25-15-6-2-4-13(10-15)16-7-8-18(24)22(21-16)12-17(23)20-14-5-3-9-19-11-14/h2-11H,12H2,1H3,(H,20,23)

InChI Key

YXAODXLDXYHBNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3

Origin of Product

United States

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